1-(Chloromethyl)-2-phenoxybenzene is classified as an aromatic chlorinated compound. Its molecular formula is , and it has a molecular weight of approximately 218.68 g/mol. The compound is recognized by its CAS number 5888-53-9 and is utilized in various chemical synthesis processes due to its functional groups that allow for further chemical modifications .
The synthesis of 1-(Chloromethyl)-2-phenoxybenzene can be achieved through several methods:
The molecular structure of 1-(Chloromethyl)-2-phenoxybenzene features a phenoxy group attached to a benzyl chloride moiety. The structure can be represented in various formats:
C1=CC=C(C=C1)OC2=C(C=CC(=C2)CCl)F
The presence of both aromatic rings contributes to the compound's stability and reactivity, particularly in electrophilic substitution reactions. The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions .
1-(Chloromethyl)-2-phenoxybenzene participates in several types of chemical reactions:
The mechanism of action for nucleophilic substitution involving 1-(Chloromethyl)-2-phenoxybenzene typically follows an pathway. In this mechanism:
This mechanism is characterized by stereochemical inversion at the carbon center undergoing substitution .
The physical properties of 1-(Chloromethyl)-2-phenoxybenzene include:
Chemical properties include its reactivity due to the presence of both aromatic rings and functional groups capable of undergoing various transformations such as electrophilic aromatic substitution and nucleophilic attack .
1-(Chloromethyl)-2-phenoxybenzene finds applications in several fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: